4-Methyl-2,6-bis(1-phenylethyl)aniline
Description
4-Methyl-2,6-bis(1-phenylethyl)aniline (also referred to as KTH-13-Me in some studies) is a synthetic phenolic derivative structurally derived from the natural compound 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), originally isolated from Cordyceps bassiana . This compound features a central aniline ring substituted with a methyl group at the para position and two 1-phenylethyl groups at the ortho positions (Fig. 1). Its synthesis was optimized to enhance anti-cancer activity while retaining structural motifs critical for pharmacological efficacy .
Properties
Molecular Formula |
C23H25N |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis(1-phenylethyl)aniline |
InChI |
InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3 |
InChI Key |
DKBNATUIDTYKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Component | Details |
|---|---|
| Starting Material | 4-Methylaniline (para-toluidine) |
| Alkylating Agent | 1-Phenylethyl bromide or chloride |
| Base | Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) |
| Solvent | Dichloroethane (DCE), toluene, or ethanol |
| Catalyst | Copper(I) iodide (CuI) or transition metal catalysts (e.g., Pd) |
| Temperature | Reflux (80–100°C) or room temperature |
Procedure :
- Stepwise Alkylation :
- Catalytic Coupling :
Example :
In a patent for fentanyl synthesis, NaOH and DCE were used to alkylate aniline derivatives with phenethyl bromide, yielding 88.1% for analogous compounds.
Reductive Amination
This approach converts ketone intermediates to amines using reducing agents.
Reagents and Conditions
| Component | Details |
|---|---|
| Ketone Intermediate | 4-Methyl-2,6-diformylaniline or 1-phenylethyl ketone derivatives |
| Amine Source | Aniline or phenethylamine |
| Reductant | Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with Raney Ni |
| Solvent | Ethanol, THF, or toluene |
Procedure :
- Imine Formation :
- Condense 4-methylaniline with ketones (e.g., 1-phenylethanone) to form imines.
- Reduction :
Example :
A Chinese patent describes hydrogenating N-phenethyl-4-piperidone with aniline using Raney Ni in ethanol under H₂ (0.4 MPa), achieving 88.1% yield.
Catalytic Asymmetric Synthesis
Chiral ligands enable enantioselective synthesis for applications in asymmetric catalysis.
Reagents and Conditions
| Component | Details |
|---|---|
| Chiral Catalyst | NHC (N-heterocyclic carbene) ligands or transition metal complexes |
| Base | CsF or BuONa |
| Solvent | c-Hexane, THF, or toluene |
Procedure :
- Ligand Synthesis :
- Enantioselective Catalysis :
Example :
EPFL researchers synthesized chiral naphthyridine ligands from 2,6-di-(1-phenylethyl)anilines, achieving >99% ee via chiral HPLC.
Friedel-Crafts Alkylation
Electrophilic substitution introduces phenylethyl groups under acidic conditions.
Reagents and Conditions
| Component | Details |
|---|---|
| Alkylating Agent | Styrene or 1-phenylethyl bromide |
| Catalyst | Trifluoromethanesulfonic acid (CF₃SO₃H) or AlCl₃ |
| Solvent | Xylene, toluene, or dichloromethane |
| Temperature | 160°C (reflux) |
Procedure :
- Electrophilic Attack :
- Purification :
Example :
A Wiley study synthesized 4-isopropyl-2,6-bis(1-phenylethyl)aniline using CF₃SO₃H and styrene in xylene, yielding 89%.
Comparative Analysis of Methods
Key Challenges and Solutions
Regioselectivity :
Byproduct Management :
Catalyst Optimization :
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to halogenated or nitrated derivatives .
Scientific Research Applications
4-Methyl-2,6-bis(1-phenylethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signaling pathways such as Src and STAT3 . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of KTH-13-Me
KTH-13-Me belongs to a family of bis(1-phenylethyl)aniline/phenol derivatives synthesized to explore structure-activity relationships (SAR). Key analogs include:
| Compound Name | Substituent at Para Position | Key Modifications |
|---|---|---|
| KTH-13 | Isopropyl | Parent compound from C. bassiana |
| KTH-13-Me | Methyl | Enhanced anti-cancer potency |
| KTH-13-benzyl-glycol | Methyl | Glycol-linked benzyl group |
| KTH-13-monophenylethyl-glycol | Methyl | Single phenylethyl-glycol chain |
| 4-Methyl-2,6-bis(1-phenylvinyl)aniline | Methyl | Vinyl instead of ethyl linkage |
Table 1: Structural comparison of KTH-13-Me and analogs.
Anti-Cancer Activity and Mechanisms
KTH-13 (4-Isopropyl-2,6-bis(1-phenylethyl)phenol)
- Mechanism : Inhibits NF-κB-mediated inflammatory signaling, contributing to its anti-tumor effects .
KTH-13-Me (4-Methyl Derivative)
- Superior Potency : Exhibits the strongest anti-proliferative activity among eight tested analogs, with IC50 values ~44.9 μM in MDA-MB-231 cells .
- Broad-Spectrum Efficacy : Suppresses viability across glioma, breast, and colon cancer cells (Table 2) .
- Apoptosis Induction : Triggers nuclear fragmentation, chromatin condensation, and Annexin V/PI staining, confirming early apoptosis .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 44.9 |
| C6 Glioma | 34.48 |
| HCT-15 | 53.37 |
| LoVo | 47.12 |
Table 2: Anti-proliferative activity of KTH-13-Me .
Other Analogs (e.g., KTH-13-benzyl-glycol)
Physicochemical and Pharmacokinetic Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
